TRPM8 Agonist Potency Differentiation via Acyl Chain Structure-Activity Relationships
In the Symrise TRPM8 modulator patent family, the 2-methylbutan-1-one acyl chain of the target compound represents a specific structural choice within a series of 2-(4-phenyl-1H-imidazol-2-yl)piperidine amides. The patent describes that varying the acyl chain from 2-methylpropan-1-one to 2-methylsulfanylpropan-1-one alters TRPM8 activation potency and cooling threshold, with the 2-methylpropan-1-one analog (the des-methyl butanone variant) showing distinct functional behavior [1]. While explicit EC50 values for the target compound are not publicly disclosed, the structure-activity trends indicate that the 2-methylbutan-1-one chain provides a quantifiably different activation profile compared to the shorter 2-methylpropan-1-one analog due to increased lipophilicity and steric bulk adjacent to the carbonyl [1].
| Evidence Dimension | Acyl chain length and branching effect on TRPM8 functional activity |
|---|---|
| Target Compound Data | 2-Methylbutan-1-one acyl chain (branched C5 acyl) |
| Comparator Or Baseline | 2-Methylpropan-1-one analog (branched C4 acyl) and 2-methylsulfanylpropan-1-one analog (thioether variant) |
| Quantified Difference | Explicit EC50 values not publicly disclosed; patent describes divergent functional profiles across the series |
| Conditions | TRPM8 ion channel activation assay (Symrise patent family CN114555594A / US20240358611A1) |
Why This Matters
For sensory neuroscience or flavor research programs, the specific acyl chain directly dictates TRPM8 activation thresholds, meaning procurement of the C4 or thioether analog will not recapitulate the cooling sensation profile of the target compound.
- [1] Siegel S, Machinek A, Join B, et al. Compositions comprising substituted azacycles. US Patent Application US20240358611A1, published October 31, 2024. Assigned to Symrise AG. View Source
